Haloxyfop

Catalog No.
S569732
CAS No.
69806-34-4
M.F
C15H11ClF3NO4
M. Wt
361.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloxyfop

CAS Number

69806-34-4

Product Name

Haloxyfop

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid

Molecular Formula

C15H11ClF3NO4

Molecular Weight

361.70 g/mol

InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)

InChI Key

GOCUAJYOYBLQRH-UHFFFAOYSA-N

SMILES

Array

solubility

1.20e-04 M

Synonyms

2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, haloxyfop, haloxyfop sodium salt

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl

The exact mass of the compound Haloxyfop is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Herbicides, Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Haloxyfop (CAS 69806-34-4) is a potent aryloxyphenoxypropionate (APP) herbicide that acts as a direct inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme, a critical regulator of fatty acid biosynthesis. While agricultural applications predominantly rely on its esterified pro-herbicide forms (such as haloxyfop-P-methyl) to facilitate foliar uptake, the free acid is the biologically active moiety at the target site [1]. For procurement in scientific and industrial contexts, haloxyfop free acid is essential because it bypasses the need for metabolic activation. Its distinct physicochemical properties, including a pKa of approximately 4.1 and specific aqueous solubility, make it the mandatory standard for in vitro enzymatic screening, structural biology studies, and environmental degradation tracking [2].

Substituting haloxyfop free acid with its commercial ester derivatives (e.g., haloxyfop-methyl) in laboratory settings fundamentally compromises assay integrity. In cell-free systems or isolated enzyme assays, the ester forms lack intrinsic ACCase inhibitory activity because they require cleavage by plant or microbial esterases to become active [1]. Furthermore, attempting to substitute haloxyfop with other APP class members, such as fluazifop or quizalofop, can drastically alter baseline potency and binding kinetics. Specific ACCase isoforms—such as those found in apicomplexan parasites or resistant weed biotypes—exhibit strict structural requirements where haloxyfop binds with high affinity while closely related analogs fail [2]. Consequently, direct procurement of the haloxyfop free acid is non-negotiable for accurate target-site validation and cross-resistance mapping.

Absolute Requirement of Free Acid for In Vitro ACCase Inhibition

In cell-free enzymatic assays, commercially formulated esters (e.g., haloxyfop-P-methyl) exhibit negligible intrinsic inhibitory activity against Acetyl-CoA carboxylase (ACCase) due to the absence of esterase-mediated cleavage. Procurement of the free acid (CAS 69806-34-4) is strictly required to achieve direct target-site binding. Studies confirm that haloxyfop acid directly inhibits the carboxyltransferase domain, whereas the ester form acts merely as a lipophilic delivery vehicle requiring metabolic activation [1].

Evidence DimensionIn Vitro ACCase Inhibitory Activity
Target Compound DataPotent direct inhibition of ACCase carboxyltransferase domain
Comparator Or BaselineHaloxyfop-P-methyl (ester form) / Negligible intrinsic inhibition
Quantified DifferenceQualitative absolute requirement (Active vs. Inactive in cell-free systems)
ConditionsIsolated acetyl-CoA carboxylase (ACCase) in vitro assays lacking esterase activity

Procurement of the free acid is mandatory for isolated enzyme screening, structural biology, and high-throughput target validation where metabolic activation is absent.

Superior Potency in Non-Plant Eukaryotic ACCase Models

Haloxyfop demonstrates unique cross-kingdom efficacy against eukaryotic ACCase isoforms beyond standard plant models. In Trypanosoma brucei cell lysate assays, haloxyfop acid achieved an EC50 of 67 μM for ACCase inhibition. In contrast, in-class comparators such as fluazifop, quizalofop, and the cyclohexanedione sethoxydim showed no significant inhibitory activity or had EC50 values exceeding 400 μM [1].

Evidence DimensionTbACCase Inhibition (EC50)
Target Compound Data67 μM
Comparator Or BaselineFluazifop, Quizalofop, Sethoxydim / >400 μM or inactive
Quantified Difference>6-fold greater potency compared to alternative aryloxyphenoxypropionates
ConditionsTrypanosoma brucei (TbACC) desalted cell lysate assay

For researchers targeting parasitic lipid metabolism, haloxyfop provides a uniquely potent chemical probe where other 'fop' and 'dim' class inhibitors fail.

Standardized Benchmarking for ACCase Target-Site Mutations

Haloxyfop acid serves as a critical benchmark for phenotyping target-site resistance (TSR) in weeds. In ACCase assays of resistant grass biotypes carrying specific carboxyltransferase domain mutations, haloxyfop exhibits distinct, reproducible resistance factor shifts (e.g., 4.5- to 9.5-fold insensitivity) compared to cyclohexanediones (DIMs) which can show extreme >70-fold shifts. This predictable differential binding makes haloxyfop acid indispensable for mapping cross-resistance profiles [1].

Evidence DimensionResistance Factor (R/S IC50 ratio) for target-site mutations
Target Compound DataModerate shift (4.5- to 9.5-fold insensitivity)
Comparator Or BaselineSethoxydim (DIM class) / Extreme shift (20- to >71-fold insensitivity)
Quantified DifferenceDistinct differential binding profile mapping specific ACCase structural changes
ConditionsIn vitro ACCase inhibition assays on resistant grass biotypes (e.g., Vulpia bromoides)

Agrochemical developers must use haloxyfop acid to accurately phenotype target-site resistance mechanisms and validate the binding modes of new ACCase inhibitor leads.

In Vitro ACCase Inhibitor Screening and Structural Biology

Utilizing haloxyfop free acid as the mandatory positive control and co-crystallization ligand in isolated acetyl-CoA carboxylase assays, where ester pro-herbicides are completely inactive[1].

Parasitic ACCase Target Validation

Deploying haloxyfop as a highly potent chemical probe for Trypanosoma brucei or Toxoplasma gondii lipid metabolism research, leveraging its superior EC50 over fluazifop and quizalofop [1].

Herbicide Resistance Phenotyping

Serving as the definitive aryloxyphenoxypropionate benchmark to quantify resistance factors (R/S IC50 ratios) and map target-site mutations in novel resistant weed biotypes [2].

Environmental and Metabolic Analytical Standards

Acting as the terminal analyte for quantifying the degradation of haloxyfop-ester formulations in soil, water, and plant tissue samples, relying on its specific pKa and solubility profile[2].

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.0328700 Da

Monoisotopic Mass

361.0328700 Da

Heavy Atom Count

24

Melting Point

107.5 °C

UNII

24TYO6H90H

Related CAS

69806-86-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

69806-34-4

Wikipedia

Haloxyfop

Use Classification

Herbicides, Transformation products

Dates

Last modified: 08-15-2023
Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018

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